![molecular formula C7H12ClNO2 B1417870 Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 1024038-72-9](/img/structure/B1417870.png)
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
説明
“Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride” is a derivative of 3-Azabicyclo[3.1.0]hexanes . These are an important class of nitrogen-containing heterocycles that have been found to be key structural features in a wide range of biologically active natural products, drugs, and agrochemicals .
Synthesis Analysis
The synthesis of these derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . A study demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium (II) catalyst loadings of 0.005 mol % . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives involve various transition-metal-catalyzed and transition-metal-free catalytic systems . One method involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate .科学的研究の応用
Chemical Modifications and Biopolymer Applications
Xylan Derivatives and Applications : Research on xylan, a biopolymer, has shown that chemical modifications can produce ethers and esters with specific properties, leading to applications in drug delivery and as antimicrobial agents. This highlights the potential of chemically modified biopolymers in diverse applications, similar to how "Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride" might be applied in scientific research for its unique properties (Petzold-Welcke et al., 2014).
Solvent Applications in Extraction
Sustainable Lipophilic Solvents : A study on 2-methyloxolane (2-MeOx) as a sustainable alternative to hexane for the extraction of natural products underlines the importance of environmentally friendly solvents. This demonstrates the ongoing search for effective and less harmful solvents in scientific research, which could be relevant for considering "this compound" in similar contexts (Rapinel et al., 2020).
Flame Retardancy and Material Science
Cyclotriphosphazene Compounds : The research on cyclotriphosphazene compounds, known for their flame retardancy and dielectric properties, illustrates the potential of specific chemical structures in improving material safety and functionality. These findings suggest areas where "this compound" could be explored, given its structural uniqueness (Usri et al., 2021).
Hydrogen Storage and Energy
Organic Liquid Phase Hydrogen Carriers : An overview of organic compounds as hydrogen carriers reflects the ongoing research into alternative energy storage solutions. This area could be relevant for compounds like "this compound" in terms of research into novel energy materials (Bourane et al., 2016).
作用機序
Target of Action
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .
Mode of Action
The compound’s mode of action is primarily through its interaction with the viral protease, an enzyme that is essential for the life cycle of the hepatitis C virus and SARS-CoV-2 . By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body .
Biochemical Pathways
The compound affects the biochemical pathways related to viral replication. By inhibiting the viral protease, it disrupts the life cycle of the virus, preventing it from producing new copies of itself . This results in a decrease in the viral load and helps the immune system to clear the infection.
Result of Action
The result of the compound’s action is a reduction in the viral load in the body. By inhibiting the viral protease, the compound prevents the virus from replicating. This helps to control the infection and allows the immune system to clear the virus from the body .
生化学分析
Biochemical Properties
Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with several enzymes, including proteases and esterases. The interaction with proteases, for instance, involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be beneficial in therapeutic contexts where the downregulation of protease activity is desired, such as in the treatment of certain viral infections .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. These changes can result in varied cellular responses, including apoptosis, proliferation, or differentiation, depending on the cell type and context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. This binding can prevent substrate access and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications to maximize efficacy while minimizing adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target enzymes or proteins, thereby modulating its biochemical and cellular effects .
特性
IUPAC Name |
methyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-8-3-5(4)6;/h4-6,8H,2-3H2,1H3;1H/t4-,5+,6?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINRNZAMIJPDPU-FTEHNKOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1[C@H]2[C@@H]1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212063-26-7 | |
| Record name | rac-methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


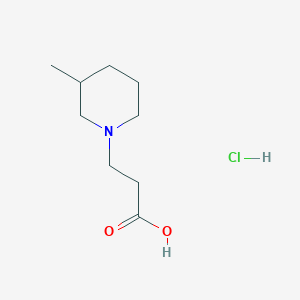
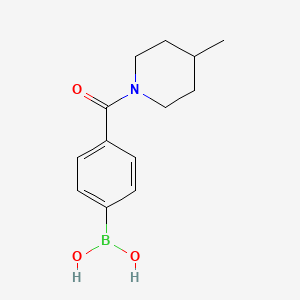

![[2-(7-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1417792.png)
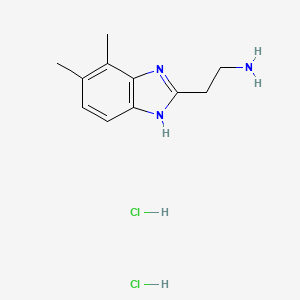
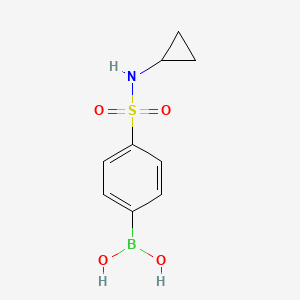
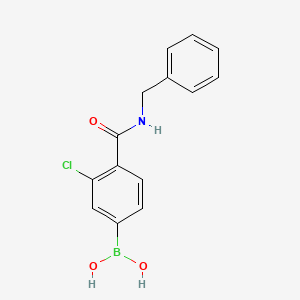
![7-Chloropyrido[3,4-b]pyrazine](/img/structure/B1417796.png)
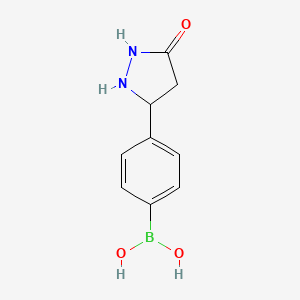
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1417801.png)

![2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417804.png)

![8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417806.png)
